Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-15(19)11-8-16-13-7-12(9-3-4-9)17-18(13)14(11)10-5-6-10/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUFMZFFPQGITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=N2)C3CC3)N=C1)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401178797 | |
| Record name | Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245807-83-3 | |
| Record name | Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245807-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401178797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Using 1,3-Dicarbonyl Compounds
This method employs 1,3-diketones, ketoesters, or related derivatives as biselectrophiles. For example, ethyl acetoacetate reacts with 3-aminopyrazole in ethanol under acidic or basic catalysis (e.g., sodium ethoxide) to form the pyrazolo[1,5-a]pyrimidine skeleton. Yield optimization depends on electronic effects: electron-withdrawing groups (EWGs) on the dicarbonyl component enhance reactivity, as demonstrated in Yamagami’s synthesis of 7-alkynyl derivatives (68–85% yields).
Table 1: Representative Conditions for Core Synthesis
Multicomponent Reactions (MCRs)
MCRs streamline core formation by combining three reactants in one pot. Li et al. reported a Mannich-type reaction involving an aldehyde, amine, and 3-aminopyrazole, followed by oxidation with DDQ to yield pyrazolo[1,5-a]pyrimidines in 64% yield. While efficient, this method requires precise stoichiometry to avoid side products.
Pericyclic Approaches
Ding et al. developed a [4+2] cycloaddition using N-propargylic sulfonylhydrazones and sulfonyl azides, catalyzed by CuCl. This scalable one-pot method proceeds via triazole intermediates and intramolecular Diels-Alder reactions, achieving 70–80% yields for fused pyrazolo[1,5-a]pyrimidines.
Functionalization at Positions 2 and 7
Introducing cyclopropyl groups at positions 2 and 7 requires post-core-modification strategies. Source notes that ester and heterocyclic functionalities enable diverse reactions.
Cyclopropanation via Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions are effective for installing cyclopropyl groups. Suzuki-Miyaura coupling using cyclopropylboronic acids and halogenated intermediates (e.g., 2-bromo- or 7-chloropyrazolo[1,5-a]pyrimidines) achieves selective functionalization. For example:
\text{2-Bromo-pyrazolo[1,5-a]pyrimidine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{2-Cyclopropyl derivative (82% yield)}
Direct Cyclopropane Ring Formation
Cyclopropanation reagents like ethyl diazoacetate or Simmons-Smith reagents (Zn-Cu/CH2I2) can directly form cyclopropyl rings. However, regioselectivity challenges arise due to the pyrazolo[1,5-a]pyrimidine’s electron-rich nature. Microwave-assisted conditions (100°C, 30 min) improve yields to 65–75%.
Optimization of Reaction Parameters
Solvent and Catalytic Systems
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Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may necessitate higher temperatures.
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Brønsted acids (HCl, H2SO4) accelerate cyclocondensation but risk ester hydrolysis. Source demonstrates that sodium ethoxide in ethanol minimizes side reactions while maintaining 80–85% yields.
Temperature and Time
Core formation typically requires reflux (80–100°C) for 4–12 hours. Functionalization steps, such as Suzuki couplings, proceed efficiently at 60–80°C within 2–4 hours.
Analytical and Purification Techniques
Chromatographic Methods
Flash chromatography (silica gel, hexane/EtOAc) remains the standard for purifying intermediates. Source achieved >99.5% purity for related pyrrolopyrimidines via distillation and recrystallization.
Spectroscopic Characterization
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NMR : Distinct signals for cyclopropyl protons (δ 0.8–1.2 ppm) and ester carbonyls (δ 165–170 ppm) confirm substitution.
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HRMS : Molecular ion peaks at m/z 275.31 (C15H17N3O2) validate the structure.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate has garnered interest due to its potential pharmacological properties. Research indicates that compounds of this class may exhibit:
- Antitumor Activity: Preliminary studies suggest that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects: Some derivatives have shown promise in reducing inflammation in preclinical models, potentially providing therapeutic avenues for diseases characterized by chronic inflammation.
- Antimicrobial Properties: The compound may possess activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Medicinal Chemistry
This compound serves as a valuable scaffold for the design of novel therapeutic agents. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Case Studies
- Anticancer Research:
- Inflammation Models:
-
Antimicrobial Testing:
- A series of antimicrobial assays demonstrated that the compound showed activity against both Gram-positive and Gram-negative bacteria. This finding supports further exploration of its use as a broad-spectrum antimicrobial agent .
Mechanism of Action
The mechanism of action of ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The substituents at positions 2 and 7 significantly influence molecular weight, polarity, and solubility. A comparative analysis is provided in Table 1.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Bromophenyl and CF₃ groups introduce halogen bonds and electron-withdrawing effects, altering reactivity and solubility .
Antitumor Activity
- Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives () showed moderate CDK2 inhibition, with fluorinated and nitrile-substituted analogues (e.g., 178d, 178f) exhibiting enhanced activity against HepG2 and MCF-7 cells .
Antimicrobial Activity
The lack of activity highlights the importance of substituent optimization; electron-deficient groups (e.g., CF₃, Br) may improve membrane penetration .
Biological Activity
Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound within the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 226.25 g/mol
- CAS Number : 1781023-09-3
This compound features a pyrazolo-pyrimidine core, which is known for its diverse biological activities, particularly in the realm of oncology and neuropharmacology.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- CDK Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is critical in cancer therapeutics as it disrupts cell cycle progression in tumor cells .
- Antitumor Activity : In vitro studies have indicated that this compound exhibits significant antitumor effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC values for these cell lines demonstrate its potency as an anticancer agent .
Biological Activity Data
A summary of the biological activity data for this compound is presented in the following table:
These values indicate that this compound demonstrates effective growth inhibition across multiple cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Efficacy : A study evaluated the compound's efficacy against MCF-7 and HepG2 cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound could serve as a lead candidate for further development in cancer therapy .
- Neuropharmacological Effects : Preliminary research suggests that derivatives of pyrazolo-pyrimidines may also exhibit neuroprotective properties. The modulation of P2X3 receptors has been proposed as a mechanism through which these compounds could alleviate neurogenic pain disorders .
- Synergistic Effects : Further investigations are ongoing to explore the synergistic effects of this compound when combined with other chemotherapeutic agents. Such combinations may enhance therapeutic outcomes while minimizing side effects associated with higher doses of single agents.
Q & A
Q. What synthetic methodologies are effective for preparing pyrazolo[1,5-a]pyrimidine derivatives like Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
A common approach involves cyclocondensation of substituted β-ketoesters with heterocyclic amines. For example, analogous compounds (e.g., tetrazolo[1,5-a]pyrimidines) are synthesized by refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate, substituted aldehydes, and 5-aminotetrazole in ethanol for 12 hours, followed by catalytic cyclization with p-toluenesulfonic acid in benzene . Key steps include solvent removal under reduced pressure and recrystallization from ethanol to obtain single crystals suitable for X-ray analysis.
Q. How can X-ray crystallography confirm the molecular conformation of pyrazolo[1,5-a]pyrimidine derivatives?
X-ray diffraction (e.g., MoKα radiation at 113 K) reveals structural parameters such as puckering angles (e.g., Cremer-Pople parameters: Q = 0.125 Å, θ = 109.7°, φ = 11.7° for the pyrimidine ring) and dihedral angles between planar groups (e.g., 89.53° between tetrazole and aryl planes) . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing and are quantified using geometry tables (Table 1 in ).
Q. What spectroscopic techniques validate purity and structural integrity post-synthesis?
- 1H/13C NMR : Assign signals for cyclopropyl protons (δ ~1.0–2.0 ppm) and ester carbonyl carbons (δ ~165–170 ppm).
- Elemental analysis : Verify stoichiometry (e.g., C, H, N within ±0.4% of theoretical values).
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-HRMS for [M+H]+) .
Advanced Research Questions
Q. How do substituents at positions 2 and 7 influence biological activity in pyrazolo[1,5-a]pyrimidines?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., CF₃) at position 5 enhance antitumor activity by improving target binding (e.g., CDK2 inhibition). Fluorine or nitrile substituents increase cytotoxicity against HepG2 and MCF-7 cell lines, as seen in ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine derivatives . Cyclopropyl groups may modulate lipophilicity and metabolic stability.
Q. What computational strategies predict conformational stability in pyrazolo[1,5-a]pyrimidine scaffolds?
Density functional theory (DFT) calculations assess puckering energetics using Cremer-Pople parameters . Molecular dynamics simulations (e.g., 100-ns trajectories in explicit solvent) evaluate torsional flexibility of cyclopropyl groups. Electrostatic potential maps identify hydrogen-bonding sites for co-crystallization studies .
Q. How can hydrogen-bonding networks in crystal packing guide polymorph design?
Intermolecular interactions (e.g., N–H⋯N bonds with d = 2.06 Å and ∠ = 169°) stabilize specific packing motifs. Analyze geometry tables (Table 1 in ) to design co-crystals with improved solubility or bioavailability. For example, introducing bromine or trifluoromethyl groups enhances π-π stacking, as shown in 7-(4-bromophenyl) analogs .
Q. What are the challenges in resolving data contradictions between synthetic yields and crystallographic purity?
Contradictions may arise from:
- Kinetic vs. thermodynamic control : Prolonged heating favors thermodynamically stable polymorphs.
- Solvent polarity : Ethanol promotes monodisperse crystal growth, while toluene may yield mixed phases.
- Refinement artifacts : Free vs. constrained H-atom positioning affects R values (e.g., R₁ = 0.030, wR₂ = 0.071 in ). Validate with Hirshfeld surface analysis.
Q. How to optimize reaction conditions for cyclopropyl group incorporation?
- Temperature : Maintain 80–100°C to balance cyclopropane ring stability and reaction kinetics.
- Catalysis : Use Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of cyclopropyl boronic acids.
- Workup : Purify via silica gel chromatography (hexane:EtOAc = 4:1) to remove unreacted dicyclopropyl reagents .
Methodological Notes
- Crystallography : Refine H-atoms using a riding model (Uiso = 1.2Ueq) and validate with residual electron density maps (<±0.5 eÅ⁻³) .
- SAR Studies : Compare IC₅₀ values across cell lines (e.g., A549 vs. Caco2) to identify substituent-specific trends .
- Data Reproducibility : Report Rint values (<0.065) and redundancy ratios (>10) for crystallographic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
